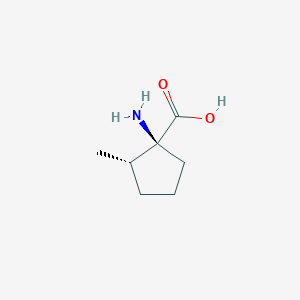
4-Oxo-1-phenylphosphinane-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-1-phenylphosphinane-3-carbonitrile is a heterocyclic compound that contains a phosphorus atom within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-1-phenylphosphinane-3-carbonitrile typically involves the reaction of phenylphosphine with a suitable nitrile compound under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-1-phenylphosphinane-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of this compound can yield phosphine oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phosphinane derivatives .
Scientific Research Applications
4-Oxo-1-phenylphosphinane-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex phosphorus-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Oxo-1-phenylphosphinane-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Oxo-1-phenylphosphinane-3-carbonitrile include other phosphorus-containing heterocycles such as:
- 4-Oxo-1,4-dihydropyridine-3-carboxylates
- 4-Oxo-4H-1benzopyran-3-carbonitriles
- Hydroquinoline derivatives
Uniqueness
This compound is unique due to its specific ring structure and the presence of both a phosphorus atom and a nitrile group. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
39767-81-2 |
|---|---|
Molecular Formula |
C12H12NOP |
Molecular Weight |
217.20 g/mol |
IUPAC Name |
4-oxo-1-phenylphosphinane-3-carbonitrile |
InChI |
InChI=1S/C12H12NOP/c13-8-10-9-15(7-6-12(10)14)11-4-2-1-3-5-11/h1-5,10H,6-7,9H2 |
InChI Key |
GZBXFQFFAGHLHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CP(CC(C1=O)C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-hydroxypiperidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B13354788.png)
![2-methyl-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B13354791.png)
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354804.png)

![3-[(Ethylsulfanyl)methyl]-6-(3-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354822.png)


![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B13354834.png)


![5-(benzenesulfonyl)-11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one](/img/structure/B13354851.png)



